1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-
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Overview
Description
1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by their fused pyridine rings, which confer unique chemical properties and biological activities. The compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine skeleton . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the Schiff base intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with DNA replication, leading to its antibacterial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine-3-carboxylic acid, 7-ethyl-5,6-dihydro-6-oxo-
- 1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-, methyl ester
Uniqueness
1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- is unique due to its specific structural features and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-oxo-8aH-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4,6H,(H,13,14) |
InChI Key |
PKDYGPDBXPBUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1N=CC(=C2)C(=O)O |
Origin of Product |
United States |
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